9-Methylenexanthene

Description

Structure

3D Structure

Properties

IUPAC Name |

9-methylidenexanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZPGIFCLSBMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433387 | |

| Record name | 9-methylenexanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55164-22-2 | |

| Record name | 9-methylenexanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-Methylenexanthene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Dated: October 31, 2025

Abstract

9-Methylenexanthene, a derivative of the xanthene heterocyclic system, presents a unique structural motif with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available information on its chemical structure, properties, and synthesis. Due to the limited publicly available experimental data specifically for this compound, this document also draws upon data from closely related xanthene derivatives to provide a broader context for its potential characteristics and reactivity. The versatile biological activities of the xanthene scaffold, including antimicrobial, anti-inflammatory, and antitumor effects, underscore the importance of further investigation into specific derivatives like this compound.[1][2]

Chemical Structure and Properties

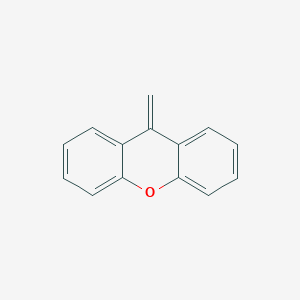

This compound is characterized by a tricyclic xanthene core with an exocyclic double bond at the 9-position.

Molecular Formula: C₁₄H₁₀O

Structure:

Physicochemical Properties

Quantitative experimental data for this compound is sparse. The following table summarizes the available information. For context, properties of the parent compound, 9H-xanthene, are also included.

| Property | This compound | 9H-Xanthene | Source |

| CAS Number | 4551-43-5 | 92-83-1 | |

| Molecular Weight | 194.23 g/mol | 182.22 g/mol | |

| Melting Point | 105-109 °C | 101-102 °C | [3] |

| Boiling Point | Not available | 310-312 °C | [3] |

| Solubility | Not available | Soluble in common organic solvents | [3] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, its structure suggests that it can be synthesized from xanthone, a readily available starting material. The conversion of the ketone group in xanthone to an exocyclic double bond is a common transformation in organic synthesis.

Proposed Synthetic Pathway from Xanthone

A plausible synthetic route involves the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes or ketones.

Caption: Proposed synthesis of this compound from Xanthone via a Wittig reaction.

General Experimental Protocol for Wittig Reaction (Hypothetical)

Materials:

-

Xanthone

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium in an appropriate solvent)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Apparatus for reactions under inert atmosphere

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base (e.g., n-butyllithium) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir until the deep orange or yellow color of the ylide persists.

-

Reaction with Xanthone: Dissolve xanthone in anhydrous THF in a separate flask. Add the xanthone solution dropwise to the prepared ylide solution at 0 °C.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and would require optimization for the specific substrate.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the aromatic protons of the two benzene rings and a characteristic signal for the exocyclic methylene protons.

-

Aromatic Protons (8H): A complex multiplet in the region of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.

-

Methylene Protons (2H): A singlet in the region of δ 5.0-5.5 ppm. The chemical shift is downfield due to the deshielding effect of the aromatic rings and the double bond.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons and the exocyclic methylene carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 115-155 ppm).

-

Methylene Carbon: A signal in the alkene region (δ 100-120 ppm).

-

Quaternary Carbons: Signals for the carbon atom of the double bond attached to the xanthene ring and the oxygen-bearing carbons of the xanthene core.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H and C=C stretching.

-

Aromatic C-H Stretch: Above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (of the methylene group): Just below 3000 cm⁻¹.

-

C=C Stretch (exocyclic double bond): Around 1650 cm⁻¹.

-

C-O-C Stretch (ether linkage): Around 1250 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of the extended π-system of the molecule. The exact λmax values would need to be determined experimentally.

Reactivity and Potential Applications

The exocyclic double bond in this compound is a key feature for its reactivity. It can potentially undergo various reactions typical of alkenes, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization.

The broader class of xanthene derivatives has been extensively studied for their biological activities. These activities are often dependent on the substituents on the xanthene core.[1][2][4]

Logical Relationship of Xanthene Scaffold to Biological Activity

Caption: The versatile xanthene scaffold is a precursor to compounds with a wide range of biological activities.

Given the established bioactivity of the xanthene nucleus, this compound and its derivatives represent an underexplored area of chemical space with potential for the development of new therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to the biologically active xanthene class of compounds. While direct experimental data on its synthesis, properties, and activity are currently limited in the public domain, this technical guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The development of a robust synthetic protocol and thorough spectroscopic and biological characterization are crucial next steps to unlock the full potential of this intriguing molecule for researchers, scientists, and drug development professionals.

References

- 1. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijarsct.co.in [ijarsct.co.in]

physical and chemical properties of 9-Methylenexanthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Methylenexanthene, a derivative of the xanthene heterocyclic system, is a molecule of significant interest in medicinal chemistry and materials science. The xanthene core is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of an exocyclic methylene group at the 9-position imparts unique chemical reactivity and potential for further functionalization, making this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, spectral characterization, and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Melting Point | 105-109 °C | Experimental |

| Boiling Point | 302.8 ± 22.0 °C | Predicted |

| Density | 1.17 ± 0.1 g/cm³ | Predicted |

| Appearance | Not specified | |

| Solubility | Not specified | |

| CAS Number | 4551-45-9 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One of the most common and efficient methods is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.

Experimental Protocol: Wittig Reaction

Materials:

-

Xanthone (9-oxo-9H-xanthene)

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)

Procedure:

-

Preparation of the Phosphorus Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the stirred suspension. The formation of the ylide is indicated by a color change, typically to a deep orange or yellow.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

-

Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve xanthone in anhydrous THF.

-

Slowly add the prepared phosphorus ylide solution to the xanthone solution at room temperature.

-

The reaction mixture is typically stirred at room temperature for several hours or heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques. The expected spectral data are outlined below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the exocyclic methylene protons.

-

Aromatic Protons (H-1 to H-8): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. Due to the symmetry of the xanthene ring, four distinct signals, each integrating to two protons, are expected.

-

Methylene Protons (=CH₂): The two protons of the exocyclic double bond will appear as a singlet in the region of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

-

Aromatic Carbons: The aromatic carbons of the xanthene core will resonate in the range of δ 115-155 ppm.

-

Quaternary Carbons: The quaternary carbons of the xanthene ring, including the carbon at position 9, will also appear in the aromatic region but may have lower intensities.

-

Methylene Carbon (=CH₂): The carbon of the exocyclic methylene group is expected to appear in the alkene region, typically between δ 100 and 120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the different functional groups present in the molecule.

-

C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to absorptions in the 1600-1450 cm⁻¹ region.

-

C=C stretching (alkene): The stretching vibration of the exocyclic carbon-carbon double bond is expected to appear around 1650 cm⁻¹.

-

C-O-C stretching (ether): The asymmetric and symmetric stretching vibrations of the ether linkage in the xanthene ring will result in strong absorptions in the fingerprint region, typically between 1250 and 1050 cm⁻¹.

Chemical Reactivity

The exocyclic double bond in this compound is the primary site of its chemical reactivity, making it susceptible to various addition reactions.

Electrophilic Addition

The electron-rich double bond of this compound can readily undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to yield the corresponding dihalo or monohalo derivatives at the 9-methylene position. The regioselectivity of the addition of unsymmetrical reagents like HBr would follow Markovnikov's rule, with the hydrogen atom adding to the carbon with more hydrogen atoms (the terminal methylene carbon) and the halogen adding to the more substituted carbon (the C9 position).

Nucleophilic Addition

While less common for simple alkenes, nucleophilic addition to the double bond of this compound could be possible under specific conditions, particularly with highly activated nucleophiles or in the presence of a catalyst that can activate the double bond.

Cycloaddition Reactions

The exocyclic double bond of this compound can participate as a dienophile in Diels-Alder reactions with suitable dienes. This provides a powerful method for the construction of more complex polycyclic systems containing the xanthene moiety. The stereochemistry and regioselectivity of such reactions would be governed by the principles of pericyclic reactions.

Biological Activities of Xanthene Derivatives

The xanthene scaffold is a key component in a multitude of biologically active compounds.[1][2][3] While specific studies on the biological activity of this compound are limited, the broader class of xanthene derivatives has been extensively investigated for various therapeutic applications.

-

Antimicrobial and Antifungal Activity: Many xanthene derivatives have demonstrated significant activity against a range of bacteria and fungi.

-

Anticancer Activity: The xanthene core is present in several compounds that exhibit cytotoxic effects against various cancer cell lines.[2]

-

Neuroprotective Effects: Certain xanthene derivatives have shown promise as neuroprotective agents, potentially for the treatment of neurodegenerative diseases.[2]

-

Enzyme Inhibition: Xanthene-based compounds have been identified as inhibitors of various enzymes, which is a common mechanism of action for many drugs.

The diverse biological activities of xanthene derivatives highlight the potential of this compound as a starting point for the development of new therapeutic agents.[1][4] The exocyclic methylene group offers a convenient handle for the introduction of various pharmacophores to modulate the biological activity and pharmacokinetic properties of the resulting compounds.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis via the Wittig reaction provides a reliable route to this important building block. The presence of the reactive exocyclic double bond opens up numerous possibilities for chemical transformations, allowing for the creation of a diverse library of xanthene derivatives. Given the broad spectrum of biological activities associated with the xanthene scaffold, this compound holds considerable promise for future applications in drug discovery and development. Further research into its specific biological properties and the exploration of its reactivity are warranted to fully unlock its potential.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

9-Methylenexanthene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Methylenexanthene, a derivative of the xanthene heterocyclic system. Due to the scarcity of direct literature on this specific molecule, this document infers its properties and synthesis based on established chemical principles and data from related compounds.

Compound Identification and Properties

This compound is not commonly indexed under this name in chemical databases. It is logically identified as the product of the Wittig reaction on 9H-xanthen-9-one (xanthone). This guide, therefore, focuses on this proposed entity.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | Xanthone (Precursor) | This compound (Calculated) |

| CAS Number | 90-47-1[1][2][3][4] | Not available |

| Molecular Formula | C₁₃H₈O₂[1][2][3][4] | C₁₄H₁₀O |

| Molecular Weight | 196.20 g/mol [1][2][3][4] | 194.23 g/mol |

| Appearance | Off-white powder[4] | Predicted to be a solid |

| Melting Point | 172-174 °C[4] | Not available |

| Boiling Point | 349-350 °C at 730 mmHg[4] | Not available |

| Solubility | Soluble in chloroform, hot toluene, slightly soluble in ether and hot alcohol, partly soluble in water.[4] | Predicted to be soluble in common organic solvents. |

Synthesis of this compound

The most direct and established method for the synthesis of this compound is the Wittig reaction, which converts a ketone into an alkene. In this case, the ketone is xanthone.

Experimental Protocol: Wittig Reaction for the Synthesis of this compound

This protocol is a generalized procedure based on standard Wittig reaction conditions.

Materials:

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Xanthone

-

Anhydrous work-up and purification reagents

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., one equivalent of n-butyllithium) to the suspension. The solution will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide (methylenetriphenylphosphorane).

-

Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

-

-

Reaction with Xanthone:

-

Dissolve xanthone in a minimal amount of anhydrous THF in a separate flask.

-

Slowly add the xanthone solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent in vacuo.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel to isolate this compound.

-

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the xanthene scaffold is present in numerous biologically active natural products and synthetic compounds. The exocyclic double bond in this compound introduces a point of reactivity that could be exploited in drug design, for example, as a Michael acceptor.

Hypothetical Signaling Pathway Involvement:

Many therapeutic agents exert their effects by modulating cellular signaling pathways. Given the reactivity of Michael acceptors, this compound could potentially interact with nucleophilic residues (such as cysteine) in proteins, leading to the modulation of signaling pathways involved in inflammation or cancer. For instance, it could potentially inhibit enzymes or transcription factors that have reactive cysteine residues in their active sites.

Diagram of a Hypothetical Signaling Pathway

Caption: Hypothetical covalent inhibition of a kinase signaling pathway.

Conclusion

This compound is a structurally interesting derivative of the xanthene family. While direct experimental data is lacking, its synthesis is readily achievable through the Wittig reaction. Its potential as a biologically active molecule, particularly as a covalent modifier of protein function, warrants further investigation by researchers in medicinal chemistry and drug development. This guide provides a foundational understanding to stimulate such research endeavors.

References

spectroscopic data of 9-Methylenexanthene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 9-Methylenexanthene. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on computational models. The guide includes predicted Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, organized for clarity and comparative analysis. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work. A workflow diagram illustrates the typical process of spectroscopic analysis for chemical compounds.

Introduction

This compound is a heterocyclic organic compound with a core xanthene structure featuring an exocyclic double bond at the 9-position. This structural motif is of interest in medicinal chemistry and materials science due to the reactivity of the methylene group and the photophysical properties associated with the xanthene scaffold. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related compounds. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Disclaimer: The spectroscopic data presented in this document are computationally predicted and have not been derived from experimental measurements. This information is intended for theoretical and planning purposes. Experimental verification is required for confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ | 5.4 - 5.6 | Singlet | 2H |

| Aromatic H (positions 1, 8) | 7.8 - 8.0 | Multiplet | 2H |

| Aromatic H (positions 2, 7) | 7.2 - 7.4 | Multiplet | 2H |

| Aromatic H (positions 3, 6) | 7.4 - 7.6 | Multiplet | 2H |

| Aromatic H (positions 4, 5) | 7.1 - 7.3 | Multiplet | 2H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=CH₂ | 145 - 150 |

| =CH₂ | 110 - 115 |

| Quaternary C (positions 4a, 5a) | 150 - 155 |

| Quaternary C (positions 8a, 9a) | 120 - 125 |

| Aromatic CH (positions 1, 8) | 128 - 132 |

| Aromatic CH (positions 2, 7) | 123 - 127 |

| Aromatic CH (positions 3, 6) | 125 - 129 |

| Aromatic CH (positions 4, 5) | 115 - 120 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3100 | Medium |

| C-H stretch (alkene, =CH₂) | 3000 - 3050 | Medium |

| C=C stretch (alkene) | 1640 - 1660 | Medium |

| C=C stretch (aromatic) | 1580 - 1620 | Strong |

| C-O-C stretch (asymmetric) | 1230 - 1270 | Strong |

| C-H bend (out-of-plane, aromatic) | 740 - 780 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 80 | [M-H]⁺ |

| 165 | 60 | [M-CHO]⁺ |

| 139 | 40 | [M-C₃H₃O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a one-dimensional proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Typically, scan the range from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or a direct infusion method.

-

Ionization: Utilize Electron Impact (EI) ionization for GC-MS, which provides detailed fragmentation patterns. For LC-MS, Electrospray Ionization (ESI) is common.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum plots the relative intensity of ions versus their m/z values. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9-Methylenexanthene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9-Methylenexanthene. Due to the absence of readily available experimental spectra in public databases, this document utilizes high-quality predicted data to serve as a reference for the identification and characterization of this compound. The guide includes structured data tables, a comprehensive experimental protocol for acquiring NMR spectra, and a logical workflow diagram for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using advanced computational algorithms that estimate chemical shifts and coupling constants based on the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1, H-8 | 7.75 | dd | 7.9, 1.7 | 2H |

| H-4, H-5 | 7.20 | dd | 8.2, 1.0 | 2H |

| H-2, H-7 | 7.35 | ddd | 8.2, 7.2, 1.7 | 2H |

| H-3, H-6 | 7.28 | ddd | 7.9, 7.2, 1.0 | 2H |

| =CH₂ | 5.40 | s | - | 2H |

Disclaimer: Data is predicted and should be used as an estimation. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-9 | 145.0 |

| C-4a, C-4b | 152.0 |

| C-1, C-8 | 129.0 |

| C-3, C-6 | 124.0 |

| C-2, C-7 | 123.0 |

| C-4, C-5 | 117.0 |

| C-8a, C-9a | 121.5 |

| =CH₂ | 108.0 |

Disclaimer: Data is predicted and should be used as an estimation. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the spinner with the sample tube into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity. This process involves adjusting the currents in the shim coils to optimize the resolution and lineshape of the NMR signals.

-

Tune and match the NMR probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

3. ¹H NMR Spectrum Acquisition

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard single-pulse experiment.

-

Set the acquisition time (e.g., 2-4 seconds) and the relaxation delay (e.g., 1-5 seconds).

-

Acquire a suitable number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

4. ¹³C NMR Spectrum Acquisition

-

Switch the spectrometer to the ¹³C frequency.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be necessary.

-

Process the data similarly to the ¹H spectrum (Fourier transform, phase correction, baseline correction).

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0 ppm.

NMR Spectral Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: Logical workflow for NMR spectral analysis.

References

synthesis and characterization of 9-Methylenexanthene derivatives

An In-Depth Technical Guide to the Synthesis and Characterization of 9-Methylenexanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. Their rigid, planar tricyclic core, combined with the reactive exocyclic double bond, makes them valuable scaffolds for developing novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed experimental protocols, and standard characterization techniques.

Introduction

The xanthene skeleton is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] The introduction of a 9-methylene group creates a unique reactive site, allowing for further functionalization and modulation of the molecule's electronic and steric properties. This guide focuses on the key olefination reactions used to synthesize these derivatives from the readily available xanthone precursor. The primary methods discussed are the Wittig reaction, the Peterson olefination, and the Grignard reaction followed by dehydration.

Synthesis Methodologies

The conversion of the carbonyl group in xanthone to an exocyclic double bond is the crucial transformation in synthesizing this compound. Several olefination reactions are effective for this purpose.

Wittig Reaction

The Wittig reaction is a widely used and reliable method for alkene synthesis from carbonyl compounds.[3][4] It involves the reaction of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent). For the synthesis of this compound, methyltriphenylphosphonium bromide is treated with a strong base to form the corresponding ylide, which then reacts with xanthone.

Peterson Olefination

The Peterson olefination utilizes an α-silyl carbanion to convert carbonyl compounds into alkenes.[5][6] This reaction offers the advantage of forming a β-hydroxysilane intermediate that can be isolated. Subsequent elimination under acidic or basic conditions can provide stereochemical control, although this is not a factor for the unsubstituted methylene product.[7][8]

Grignard Reaction and Dehydration

A classic approach involves the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to the xanthone carbonyl.[9] This forms a tertiary alcohol intermediate, 9-hydroxy-9-methylxanthene. Subsequent acid-catalyzed dehydration eliminates water to form the target this compound.

Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as substrate compatibility, desired yield, and available reagents.

| Method | Precursors | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Wittig Reaction | Xanthone, Methyltriphenylphosphonium halide | Strong base (n-BuLi, NaH) | Moderate to High | High functional group tolerance; reliable.[10] | Requires stoichiometric amounts of phosphonium salt; triphenylphosphine oxide byproduct can complicate purification.[4] |

| Peterson Olefination | Xanthone, (Trimethylsilyl)methyl halide | Strong base (n-BuLi) or Mg | Moderate to High | Volatile siloxane byproduct is easily removed.[8] | Requires handling of organosilicon reagents; can be sensitive to steric hindrance.[11] |

| Grignard Reaction | Xanthone, Methyl halide | Magnesium (Mg) | Good | Uses readily available and inexpensive reagents. | Requires a separate dehydration step; acidic conditions may not be suitable for all substrates. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of this compound.

General Experimental Workflow

The overall process from starting material to final, characterized product follows a logical sequence of synthesis, purification, and analysis.

References

- 1. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Peterson olefination - Wikipedia [en.wikipedia.org]

- 7. Peterson Olefination [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. organicreactions.org [organicreactions.org]

A Comprehensive Technical Review of 9-Methylenexanthene and its Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthene scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Among its many derivatives, 9-methylenexanthene and its analogues represent a promising class of compounds with potential applications in the development of novel therapeutics. This in-depth technical guide provides a comprehensive literature review of the synthesis, biological evaluation, and mechanistic understanding of this compound and its analogues, with a focus on their potential as antitumor, antioxidant, and antimicrobial agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of xanthene-based compounds for therapeutic purposes.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues can be achieved through several synthetic routes. The most common and direct approach involves the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds.

Wittig Reaction for the Synthesis of this compound

The Wittig reaction provides a straightforward method for the conversion of the carbonyl group of a xanthone to a methylene group. The general scheme involves the reaction of a phosphonium ylide, typically generated in situ from a phosphonium salt and a strong base, with xanthone.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol is a generalized procedure based on standard Wittig reaction conditions and may require optimization for specific substrates.

Materials:

-

Xanthone

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Anhydrous reaction vessel with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) to the suspension with vigorous stirring. The mixture will typically turn a characteristic color (often yellow to deep red), indicating the formation of the ylide.

-

Allow the mixture to stir at 0 °C for 1-2 hours.

-

-

Reaction with Xanthone:

-

Dissolve xanthone in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the solution of xanthone to the prepared ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Logical Workflow for Wittig Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Biological Activities of this compound and its Analogues

Derivatives of the xanthene core structure have demonstrated a wide range of pharmacological activities, including antitumor, antioxidant, and antimicrobial effects. The introduction of a 9-methylene group and other substitutions on the xanthene scaffold can significantly modulate these biological properties.

Antitumor Activity

Several studies have reported the cytotoxic effects of xanthene derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Antitumor Activity of Selected Xanthene Analogues

| Compound | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 9-Aryl-hexahydroxanthene-1,8-dione derivative 1 | HeLa (Cervical Carcinoma) | 15.2 | [1] |

| SW620 (Colorectal Adenocarcinoma) | 18.5 | [1] | |

| HEpG2 (Hepatocellular Carcinoma) | 20.1 | [1] | |

| A549 (Lung Carcinoma) | 22.4 | [1] | |

| 9-Aryl-hexahydroxanthene-1,8-dione derivative 2 | HeLa | 12.8 | [1] |

| SW620 | 16.3 | [1] | |

| HEpG2 | 19.8 | [1] | |

| A549 | 21.5 | [1] | |

| Pyrone-embedded Cortistatin A analog | HUVECs | 0.02 | [2] |

| KB3-1 | >10 | [2] | |

| Pyridone-embedded Cortistatin A analog | HUVECs | 0.001 | [2] |

| KB3-1 | 6.4 | [2] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines

-

96-well microtiter plates

-

Test compounds (this compound analogues)

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Workflow for SRB Cytotoxicity Assay

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antioxidant Activity

Many xanthene derivatives exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.

Table 2: Antioxidant Activity of Selected Xanthene Analogues (DPPH Assay)

| Compound | IC₅₀ (µg/mL) | Reference |

| 2,2,5,5-Tetramethyl-9-(2',3'-dihydroxyphenyl)-hexahydro-1H-xanthene-1,8(2H)-dione | 25.3 | [1] |

| Ascorbic Acid (Standard) | 5.8 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compounds (this compound analogues)

-

Standard antioxidant (e.g., ascorbic acid, Trolox)

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare serial dilutions of the test compounds and the standard antioxidant in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add a specific volume of the DPPH solution to each well or cuvette, followed by the addition of the test compound or standard solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the compound.

Antimicrobial Activity

Xanthene derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Xanthene Analogues (Minimum Inhibitory Concentration - MIC)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |

| Xanthene sulfonamide derivative 1 | >64 | >64 | >64 | [3] |

| Xanthene sulfonamide derivative 2 | >64 | >64 | >64 | [3] |

| Hydroxy-spiro[indoline-3,9-xanthene]-trione | Dose-dependent activity | Dose-dependent activity | Not Tested | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (this compound analogues)

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism adjusted to a standard concentration

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Modulation of Signaling Pathways

The biological activities of this compound and its analogues are often mediated through their interaction with and modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some natural compounds have been shown to modulate the NF-κB pathway.[5]

Caption: Potential modulation of the NF-κB signaling pathway by this compound analogues.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several inhibitors of the PI3K/Akt pathway are under investigation.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. dpph assay ic50: Topics by Science.gov [science.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial studies of hydroxyspiro[indoline-3,9-xanthene]trione against spiro[indoline3,9-xanthene]trione and their use as acetyl and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Analogues of AKT (Protein Kinase B) Inhibitor-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

In-depth Technical Guide: Stability and Reactivity of the Exocyclic Double Bond in 9-Methylenexanthene

This document will, therefore, provide a foundational overview of the expected chemical behavior of 9-methylenexanthene based on established principles of organic chemistry and data from structurally related compounds. It is important to note that this information is theoretical and lacks the specific experimental validation required for a definitive technical guide.

Introduction to this compound

This compound is an organic molecule featuring a xanthene core structure with an exocyclic double bond at the 9-position. The xanthene moiety consists of a central dihydropyran ring fused to two benzene rings. The exocyclic double bond introduces a site of unsaturation that is expected to be the primary center of reactivity for the molecule.

Stability of the Exocyclic Double Bond

Quantitative thermodynamic data for this compound is not available in the literature. However, general principles of alkene stability can be applied to infer the relative stability of its exocyclic double bond.

-

Endocyclic vs. Exocyclic Double Bonds: In cyclic systems, endocyclic double bonds (within the ring) are generally more stable than exocyclic double bonds (projecting out of the ring). This is attributed to factors such as ring strain and hyperconjugation. For this compound, the endocyclic double bond within the aromatic benzene rings contributes significantly to the overall stability of the molecule, while the exocyclic methylene group represents a point of higher potential energy.

Reactivity of the Exocyclic Double Bond

The exocyclic double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. It is also expected to participate in cycloaddition reactions and potentially undergo radical polymerization.

Electrophilic Addition Reactions

Due to the nucleophilic nature of the double bond, this compound is expected to react with various electrophiles.

Expected Reaction Workflow:

Caption: General workflow for electrophilic addition to this compound.

Discussion: The reaction would likely proceed through a carbocation intermediate formed by the attack of the π-electrons of the double bond on the electrophile. This intermediate would then be attacked by a nucleophile to yield the final addition product. The regioselectivity of the addition would be governed by the stability of the resulting carbocation.

Nucleophilic Addition Reactions

Direct nucleophilic attack on the exocyclic double bond is generally not favored unless the double bond is activated by electron-withdrawing groups, which is not the case in this compound.

Cycloaddition Reactions

The exocyclic double bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene.

Logical Relationship in Diels-Alder Reaction:

Caption: Conceptual diagram of a Diels-Alder reaction involving this compound.

Discussion: The feasibility and rate of such a reaction would depend on the electronic nature of the diene. Electron-rich dienes would be expected to react more readily.

Radical Polymerization

The presence of the double bond suggests that this compound could undergo radical polymerization to form a polymer with a poly(xanthene-9-methylene) backbone.

Workflow for Radical Polymerization:

Methodological & Application

Synthesis of 9-Methylenexanthene via Wittig Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 9-methylenexanthene from xanthone utilizing the Wittig reaction. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds, converting ketones and aldehydes into alkenes.[1][2][3][4][5][6] In this application, the carbonyl group of xanthone is converted to a methylene group, yielding the target compound, this compound. This protocol outlines the necessary reagents, reaction conditions, and purification methods. Additionally, a summary of expected quantitative data and visualizations of the experimental workflow are provided to aid researchers in the successful synthesis and characterization of this compound.

Introduction

Xanthene and its derivatives are an important class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as fluorescent probes. The synthesis of specific derivatives, such as this compound, is of significant interest for further functionalization and development of novel compounds. The Wittig reaction offers a reliable method for the methylenation of ketones like xanthone. The reaction involves the use of a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[2][5] This ylide then reacts with the ketone to form a four-membered ring intermediate, an oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide.[5]

Data Presentation

While a specific literature source detailing the quantitative data for the synthesis of this compound via the Wittig reaction was not identified during the literature search, the following table presents expected ranges for key parameters based on general knowledge of Wittig reactions with ketones.

| Parameter | Expected Value/Range | Notes |

| Yield | 40-70% | Yields can be highly dependent on reaction conditions and purification efficiency. Steric hindrance around the carbonyl group of xanthone may impact the yield. |

| Purity | >95% (after purification) | Purity is typically assessed by NMR spectroscopy and/or elemental analysis. |

| ¹H NMR | See Characterization section | Expected chemical shifts for the methylene protons and aromatic protons. |

| ¹³C NMR | See Characterization section | Expected chemical shifts for the methylene carbon and aromatic carbons. |

| Mass Spec (MS) | m/z = 194.07 (M⁺) | For C₁₄H₁₀O. |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the synthesis of this compound.

Part 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent, methylenetriphenylphosphorane, is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base.

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Schlenk flask or a flame-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents relative to xanthone).

-

Add anhydrous THF to the flask via syringe to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

-

Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete formation of the ylide.

Part 2: Wittig Reaction with Xanthone

Materials:

-

Xanthone

-

Anhydrous Tetrahydrofuran (THF)

-

The freshly prepared Wittig reagent from Part 1

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve xanthone (1.0 equivalent) in anhydrous THF.

-

Slowly transfer the solution of xanthone to the flask containing the pre-formed Wittig reagent at 0 °C via cannula or syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

Materials:

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove completely.[6]

Characterization

The purified this compound should be characterized by spectroscopic methods:

-

¹H NMR (CDCl₃): δ ~ 5.1-5.3 ppm (s, 2H, =CH₂), δ ~ 7.0-7.5 ppm (m, 8H, Ar-H).

-

¹³C NMR (CDCl₃): δ ~ 95-100 ppm (=CH₂), δ ~ 115-155 ppm (Ar-C).

-

Mass Spectrometry (EI): m/z 194 (M⁺).

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Signaling pathway of the Wittig reaction for this compound synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of inputs and outputs in the synthesis.

References

Application Notes and Protocols: 9-Methylenexanthene as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 9-methylenexanthene as a dienophile in Diels-Alder reactions for the synthesis of novel spiro-heterocyclic compounds. While direct literature on the Diels-Alder reactivity of this compound is limited, this document leverages data from structurally analogous compounds to provide representative protocols and data.

Introduction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1][2] It is a [4+2] cycloaddition between a conjugated diene and a dienophile. The resulting cyclohexene core is a prevalent motif in numerous natural products and pharmacologically active compounds. This compound, with its exocyclic double bond, presents an interesting yet underexplored dienophile. Its rigid xanthene backbone is a privileged scaffold in medicinal chemistry, and its incorporation into spirocyclic systems via the Diels-Alder reaction could lead to the discovery of novel compounds with unique three-dimensional structures and biological activities. The resulting spiro[xanthene-9,2'-cyclohexene] derivatives are of particular interest in drug discovery due to the established role of spiro-heterocycles in modulating biological pathways.[3][4][5]

Reactivity and Considerations

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups.[6][7] In the case of this compound, the exocyclic double bond is conjugated with the aromatic system of the xanthene core. The electron-donating nature of the ether oxygen in the xanthene ring might reduce the electrophilicity of the double bond, potentially leading to lower reactivity compared to dienophiles bearing strong electron-withdrawing groups.

To overcome this, the reaction may require elevated temperatures or the use of Lewis acid catalysts to lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). The choice of diene is also critical; electron-rich dienes are expected to react more readily with this compound.

Analogous Reactions: 9-Methyleneanthrone as a Dienophile

Due to the scarcity of data on this compound, the Diels-Alder reactions of the structurally similar 9-methyleneanthrone provide valuable insights into the potential reactivity.

| Diene | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| Maleic anhydride | 9,10-Anthraquinodimethane (formed in situ) | Toluene, reflux | Spiro[anthracene-9(10H),2'-bicyclo[2.2.2]oct-5'-ene]-10,7',8'-trione derivative | Not specified | [8] |

| Dimethyl acetylenedicarboxylate | 9,10-Anthraquinodimethane (formed in situ) | Toluene, reflux | Spiro[anthracene-9(10H),2'-bicyclo[2.2.2]octa-5',7'-diene] derivative | Not specified | [8] |

| p-Benzoquinone | 9,10-Anthraquinodimethane (formed in situ) | Toluene, reflux | Spiro[anthracene-9(10H),2'-naphthalene] derivative | Not specified | [8] |

| 1,4-Naphthoquinone | 9,10-Anthraquinodimethane (formed in situ) | Toluene, reflux | Spiro[anthracene-9(10H),2'-anthracene] derivative | Not specified | [8] |

Representative Experimental Protocol

This protocol describes a general procedure for the Diels-Alder reaction between this compound and cyclopentadiene. This is a representative, untested procedure based on established methods for similar reactions.[1][2][9][10]

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene, anhydrous

-

Dichloromethane

-

Hexane

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the this compound in anhydrous toluene (20 mL).

-

Add freshly cracked cyclopentadiene (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the desired product and remove the solvent in vacuo.

-

Dry the purified spiro[xanthene-9,2'-bicyclo[2.2.1]hept-5'-ene] product under high vacuum and determine the yield.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Figure 1: General Diels-Alder reaction of this compound.

Figure 2: Experimental workflow for the synthesis of spiro[xanthene-9,2'-cyclohexene] adducts.

Applications in Drug Discovery and Signaling Pathways

Spiro-heterocyclic compounds are increasingly recognized for their potential in drug discovery.[3][4][11] The rigid, three-dimensional structure of spiro compounds can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[11] The spiro[xanthene-9,2'-cyclohexene] scaffold could serve as a novel core for the development of inhibitors targeting protein-protein interactions (PPIs) or specific enzyme active sites.

For instance, these compounds could be explored as potential modulators of signaling pathways implicated in cancer, such as the p53-MDM2 pathway. The p53 tumor suppressor is negatively regulated by its interaction with MDM2. Small molecules that can disrupt this interaction can reactivate p53 and induce apoptosis in cancer cells. The unique topology of spiro-xanthene adducts could allow them to bind to the p53-binding pocket of MDM2, acting as potent and selective inhibitors.

Figure 3: Hypothetical inhibition of the p53-MDM2 interaction by a spiro[xanthene-9,2'-cyclohexene] adduct.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]

- 4. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. viromii.com [viromii.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Diels–Alder reactions of 9,10-anthraquinodimethane and 9-methyleneanthrone - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Cycloaddition Reactions Involving 9-Methylenexanthene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cycloaddition reactions involving 9-methylenexanthene and its derivatives. The exocyclic double bond at the 9-position of the xanthene core offers a unique platform for constructing diverse molecular architectures, particularly spirocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document outlines key cycloaddition strategies, including formal [4+2] cycloadditions for the synthesis of tetrahydroquinolines, [2+1] cycloadditions for cyclopropanation, and 1,3-dipolar cycloadditions for the generation of novel heterocyclic scaffolds.

Formal [4+2] Cycloaddition: B(C₆F₅)₃-Catalyzed Synthesis of Spiro[tetrahydroquinoline-4,9'-xanthene]s

The B(C₆F₅)₃-catalyzed reaction between N-alkyl arylamines and this compound provides a powerful method for the synthesis of novel spiro[tetrahydroquinoline-4,9'-xanthene] derivatives. This transformation proceeds via a formal [4+2] cycloaddition mechanism, where an in situ-generated iminium ion from the N-alkyl arylamine reacts with the exocyclic double bond of this compound. This reaction is notable for its ability to construct complex polycyclic systems in a single step.

Quantitative Data Summary

| Entry | N-Alkyl Arylamine | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | N-methyl-N-phenylaniline | This compound | Spiro[tetrahydroquinoline-4,9'-xanthene] derivative | 75 | 1:1 |

| 2 | N-ethyl-N-phenylaniline | This compound | Spiro[tetrahydroquinoline-4,9'-xanthene] derivative | 72 | 1:1 |

| 3 | N-benzyl-N-methylaniline | This compound | Spiro[tetrahydroquinoline-4,9'-xanthene] derivative | 81 | >20:1 |

Experimental Protocol: General Procedure for the B(C₆F₅)₃-Catalyzed Synthesis of Spiro[tetrahydroquinoline-4,9'-xanthene]s

-

To an oven-dried vial equipped with a magnetic stir bar, add the N-alkyl arylamine (0.20 mmol, 1.0 equiv), this compound (0.44 mmol, 2.2 equiv), and B(C₆F₅)₃ (5 mol %, 0.01 mmol).

-

Add 1,2-dichloroethane (DCE) (0.50 mL) as the solvent.

-

Seal the vial and heat the reaction mixture at 85 °C for 22 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[tetrahydroquinoline-4,9'-xanthene] derivative.

-

Determine the yield and diastereomeric ratio by ¹H NMR analysis of the purified product.

Reaction Pathway and Workflow

Caption: Workflow and pathway for tetrahydroquinoline synthesis.

[2+1] Cycloaddition: Dihalocyclopropanation of this compound Derivatives

The reaction of this compound derivatives with a haloform (e.g., chloroform or bromoform) and a strong base affords spiro[cyclopropane-1,9'-xanthene] derivatives. This [2+1] cycloaddition proceeds through the in situ generation of a dihalocarbene, which then adds across the exocyclic double bond of the this compound.

Quantitative Data Summary

| Entry | This compound Derivative | Haloform | Base | Product | Yield (%) |

| 1 | 3,6-Diethoxy-9-methylenexanthene | CHBr₃ | KOt-Bu | 2,2-Dibromo-3',6'-diethoxyspiro[cyclopropane-1,9'-xanthene] | 85 |

| 2 | 3,6-Diethoxy-9-methylenexanthene | CHCl₃ | KOt-Bu | 2,2-Dichloro-3',6'-diethoxyspiro[cyclopropane-1,9'-xanthene] | 82 |

Experimental Protocol: General Procedure for Dihalocyclopropanation

-

Dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Add the haloform (e.g., bromoform, 3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a strong base (e.g., potassium tert-butoxide, 3.0 equiv) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-